molecular formula C19H19NO4 B2628458 8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one CAS No. 924807-53-4

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B2628458
CAS No.: 924807-53-4
M. Wt: 325.364
InChI Key: DZMCYZBSYGOKLB-UHFFFAOYSA-N
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Description

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one is a synthetically derived chromen-4-one derivative of interest in medicinal chemistry research. The compound features a Mannich base modification at the 8-position, a structural feature known to influence biological activity . Chromen-4-ones, also known as chromones, and their 2-phenyl derivatives (flavones) are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . This compound is a derivative of the natural product daidzein, synthesized via a Mannich reaction with formaldehyde and dimethylamine . Researchers are particularly interested in chromen-4-one derivatives for their potential anti-inflammatory properties. Structural analogues have been shown to suppress the production of key pro-inflammatory cytokines such as NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway . Furthermore, the 4H-chromen-4-one core is a well-investigated scaffold in oncology research, with numerous derivatives demonstrating potent cytotoxic and antiproliferative effects against a variety of cancer cell lines, suggesting a promising avenue for the development of novel anticancer agents . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-5-methoxy-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20(2)11-13-14(21)9-17(23-3)18-15(22)10-16(24-19(13)18)12-7-5-4-6-8-12/h4-10,21H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMCYZBSYGOKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C2C(=C(C=C1O)OC)C(=O)C=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the dimethylamino group: This step involves the alkylation of the chromen-4-one core with a dimethylamine source, such as dimethylamine hydrochloride, in the presence of a base like sodium hydride.

    Methoxylation and hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chromone backbone with several functional groups, including hydroxyl and methoxy substituents, which enhance its solubility and bioavailability. Its molecular formula is C18H21N1O4C_{18}H_{21}N_{1}O_{4} with a molecular weight of approximately 325.364 g/mol. The presence of a dimethylaminomethyl group significantly influences its chemical reactivity and biological interactions.

Biological Activities

Antioxidant Properties
8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one exhibits strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. It scavenges free radicals and modulates signaling pathways related to inflammation and apoptosis, making it a candidate for therapeutic applications in conditions like cancer and neurodegenerative diseases.

Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential use in developing new antimicrobial agents.

Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo, indicating its potential as a therapeutic agent for inflammatory diseases. It modulates inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

Medicinal Chemistry Applications

Drug Development
Due to its multifaceted biological activities, this compound serves as a lead compound in drug development. Its derivatives are being explored for their potential use as anti-cancer agents, particularly in targeting specific cancer cell lines .

Mechanism of Action Studies
Research has focused on understanding the mechanisms through which this compound exerts its effects. Interaction studies reveal that it targets multiple molecular pathways, enhancing its therapeutic potential across various disease contexts.

Material Science Applications

Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes in real-time .

Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been investigated to enhance the mechanical properties and thermal stability of the resulting composites. This application is particularly relevant in developing advanced materials for various industrial applications.

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in a rat model of diabetes. The results indicated a decrease in malondialdehyde levels and an increase in antioxidant enzyme activities, suggesting its potential as an adjunct therapy for diabetes management.

Case Study 2: Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli showed that this compound exhibited minimum inhibitory concentrations comparable to standard antibiotics. This finding supports further investigation into its use as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Differences

The table below compares the target compound with key analogs from literature:

Compound Name (Structure) Substituents (Positions) Molecular Formula Key Features/Applications Reference
8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one (Target) 8-(CH₂N(CH₃)₂), 7-OH, 5-OCH₃, 2-Ph C₂₀H₁₉NO₄ Enhanced polarity; potential CNS activity
5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a) 8-(thiomorpholinomethyl), 5,7-diOH, 2-(4-OCH₃-Ph) C₂₂H₂₇N₂O₅ Increased solubility due to thiomorpholine moiety
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one 5-OH, 7-OCH₃, 2-(4-OCH₃-Ph) C₁₇H₁₄O₅ Simpler structure; natural flavonoid analog
8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one 8-acetyl, 7-OH, 4-Ph C₁₇H₁₂O₄ Acetyl group alters electron distribution
Key Observations:

The acetyl group in the chromen-2-one analog () reduces polarity compared to aminoalkyl groups .

Biological Implications: The thiomorpholinomethyl group in 11a could improve blood-brain barrier penetration compared to the target compound’s dimethylaminomethyl group, based on sulfur’s lipophilicity . The absence of an 8-substituent in the compound from limits its interaction with polar biological targets .

Electronic Effects: Methoxy groups at positions 5 and 7 (common in flavonoids) donate electron density to the aromatic system, stabilizing the chromenone core. The 8-substituent’s electronic contribution (e.g., dimethylaminomethyl’s inductive effect) may modulate reactivity .

Computational and Analytical Insights

For example:

  • Electrostatic Potential (ESP): The dimethylaminomethyl group likely creates a localized positive charge at the 8-position, enhancing interactions with negatively charged biological targets.
  • Solubility Prediction: The thiomorpholinomethyl group in 11a may exhibit higher aqueous solubility than the target compound due to sulfur’s polarizability .

Biological Activity

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the coumarin family, characterized by its complex structure and diverse biological activities. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO3, with a molecular weight of approximately 325.364 g/mol. The compound features a chromone backbone with hydroxyl and methoxy substituents, as well as a dimethylaminomethyl group, enhancing its solubility and bioavailability in biological systems.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound acts as a free radical scavenger, which is crucial in mitigating oxidative stress-related damage in cells.
  • Antimicrobial Properties : Studies indicate that this compound has significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Research suggests that it may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .
  • Neuroprotective Effects : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes linked to neurodegenerative diseases like Alzheimer's .

The mechanism of action for this compound involves several pathways:

  • Scavenging Free Radicals : The hydroxyl groups in the structure contribute to its antioxidant properties by neutralizing reactive oxygen species (ROS).
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE and MAO suggests its potential role in enhancing cholinergic signaling, which is beneficial for cognitive function .
  • Induction of Apoptosis : It has been shown to activate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to programmed cell death in cancer cells .

Research Findings

Recent studies have provided insights into the efficacy of this compound:

StudyFindings
Demonstrated significant antioxidant activity through free radical scavenging assays.
Exhibited antimicrobial effects with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various bacterial strains.
Induced apoptosis in oral cancer cells by modulating the expression of apoptosis-related proteins.
Inhibited AChE and MAO activities, suggesting potential use in treating Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, showing promising results with MIC values indicating bactericidal properties .
  • Cancer Research : In vitro studies demonstrated that treatment with this compound led to significant growth suppression in various cancer cell lines, highlighting its potential as an anticancer agent .
  • Neuroprotective Studies : The dual inhibition of AChE and MAO was explored in animal models, showing improved cognitive function and reduced neurodegeneration markers, supporting its use in neuroprotective therapies .

Q & A

Q. Table 1: Reaction Parameters for Mannich Reaction

ParameterValue/Detail
SolventEthanol (99%)
TemperatureReflux (78°C)
Reaction Time6–8 hours
Yield~75%
Key ReagentsFormaldehyde (37%), Dimethylamine (40%)

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
    • IR : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles and hydrogen-bonding networks. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves disorder in substituents .

Advanced: How can computational tools like Multiwfn resolve electronic properties and reactivity?

Answer:
Multiwfn analyzes wavefunctions to:

Map electrostatic potential (ESP) to identify nucleophilic/electrophilic sites (e.g., hydroxyl and methoxy groups act as electron donors) .

Calculate electron localization function (ELF) to visualize π-conjugation in the chromenone ring.

Predict UV-Vis spectra via time-dependent DFT, correlating with experimental λmax values (e.g., 280–320 nm for flavones) .

Advanced: How to resolve contradictions between NMR and X-ray data (e.g., tautomerism or dynamic effects)?

Answer:
Contradictions arise from:

  • Tautomerism : Keto-enol equilibria in solution vs. solid-state structures.
  • Dynamic effects : Conformational flexibility of the dimethylaminomethyl group.

Q. Methodology :

Variable-temperature NMR : Detect tautomerization barriers (e.g., coalescence temperature analysis) .

SCXRD with SHELXL : Compare solid-state (rigid) vs. solution (flexible) conformers .

DFT calculations : Simulate energy barriers for rotational isomers .

Advanced: What challenges arise in co-crystallizing this compound to study optical properties?

Answer:
Co-crystallization with chromophores (e.g., roseolumiflavin) faces:

Intermolecular interactions : Competing π-π stacking vs. hydrogen bonding (e.g., methoxy groups disrupt stacking) .

Solvent selection : Polar solvents (e.g., DMF) favor H-bonding but may reduce crystallinity.

Optical tuning : Co-crystals with electron-deficient partners redshift absorption/emission spectra by ~20 nm .

Q. Table 2: Co-crystallization Conditions

ParameterEffect on Optical Properties
Solvent PolarityHigher polarity enhances H-bonding
Co-former Ratio1:1 stoichiometry maximizes π-stacking
TemperatureSlow cooling reduces defects

Basic: How is the compound’s purity validated in synthetic batches?

Answer:

  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Purity >95% is required for pharmacological studies .
  • Melting Point : Sharp range (e.g., 210–212°C) indicates homogeneity .

Advanced: What strategies mitigate toxicity during handling?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (GHS H335) .
  • PPE : Nitrile gloves (skin irritation, H315) and safety goggles (eye damage, H319) .
  • Waste disposal : Neutralize acidic/basic residues before incineration .

Advanced: How does the dimethylaminomethyl group influence bioactivity?

Answer:

  • Enhanced solubility : The basic dimethylamino group improves aqueous solubility at physiological pH.
  • Receptor binding : The substituent fits into hydrophobic pockets of enzymes (e.g., kinases), as shown in docking studies with AutoDock Vina .

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